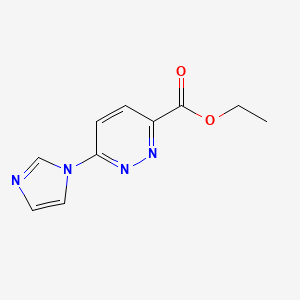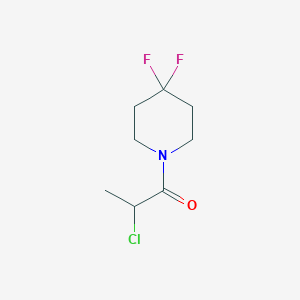
Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der Piperidin-Kern, ein Bestandteil dieser Verbindung, ist ein wichtiger Eckpfeiler in der Arzneimittelproduktion . Piperidinderivate werden in verschiedenen therapeutischen Anwendungen eingesetzt, darunter Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, antifungale, Antihypertensiv-, Analgetika-, entzündungshemmende, Anti-Alzheimer-, Antipsychotika- und Antikoagulanzien .
Medizinische Chemie
In der medizinischen Chemie zeigen der Piperidin-Kern und seine Nebenprodukte verschiedene wichtige pharmakophore Eigenschaften . Sie werden auf verschiedene Weise als Antikrebs-, antimikrobielle, Analgetika-, entzündungshemmende und Antipsychotika eingesetzt .
Synthese organischer Verbindungen
Piperidin ist ein organisches heterocyclisches Amin, das häufig als Baustein und Reagenz bei der Synthese organischer Verbindungen verwendet wird .
Katalytische Prozesse
Azetidine haben wichtige Perspektiven in katalytischen Prozessen, einschließlich Henry-, Suzuki-, Sonogashira- und Michael-Additionen .
Ringöffnungs- und Expansionsreaktionen
Azetidine stellen eine wichtige Klasse von gespannten Verbindungen dar, wodurch sie hervorragende Kandidaten für Ringöffnungs- und Expansionsreaktionen sind .
Wirkmechanismus
Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone inhibits AChE by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, resulting in an increase in acetylcholine levels in the brain. This increase in acetylcholine can be beneficial for treating certain neurological disorders.
Biochemical and Physiological Effects
Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone has been studied for its potential to increase acetylcholine levels in the brain. This increase in acetylcholine can be beneficial for treating certain neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone has also been studied for its potential to act as an insecticide, as well as for its potential use in medical imaging.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone is a relatively simple compound to synthesize, making it an ideal compound for laboratory experiments. Its ability to inhibit AChE can also be useful for studying the effects of acetylcholine on the brain. However, Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone is an inhibitor of AChE, so it can be toxic if used in high doses.
Zukünftige Richtungen
For research on Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone include further studies on its potential to act as an insecticide, as well as its potential use in medical imaging. Additionally, more research is needed to determine the optimal dosage of Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone for treating neurological disorders. Other potential future directions include studying the effects of Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone on other enzymes, such as monoamine oxidase, and exploring its potential to act as an antidepressant. Finally, further research is needed to determine the long-term effects of Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone on the brain.
Eigenschaften
IUPAC Name |
azetidin-3-yl-[3-(difluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-9(12)7-2-1-3-14(6-7)10(15)8-4-13-5-8/h7-9,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFIINBKLZFWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)







